molecular formula C22H21NO6 B11509496 {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B11509496
M. Wt: 395.4 g/mol
InChI Key: VNVZDYBUFJQZKU-UHFFFAOYSA-N
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Description

{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound that belongs to the class of alkyl-phenylketones It is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyacetic acid moiety, and various functional groups such as acetyl, hydroxy, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may yield an alcohol.

Scientific Research Applications

{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxyacetic acid: Similar in structure but with different functional groups.

    4-acetyl cinnamic acid: Shares the acetyl and phenoxy groups but lacks the pyrrolidine ring.

Uniqueness

The uniqueness of {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid lies in its combination of functional groups and its ability to act as a selective PPARβ/δ agonist. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

2-[4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]phenoxy]acetic acid

InChI

InChI=1S/C22H21NO6/c1-3-14-4-6-15(7-5-14)20-19(13(2)24)21(27)22(28)23(20)16-8-10-17(11-9-16)29-12-18(25)26/h4-11,20,27H,3,12H2,1-2H3,(H,25,26)

InChI Key

VNVZDYBUFJQZKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OCC(=O)O)O)C(=O)C

Origin of Product

United States

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